N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine
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Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine is an organic compound characterized by the presence of a chloro-substituted benzyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-chloro-4,5-dimethoxybenzyl chloride+methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4,5-dimethoxybenzyl)-N-(tert-pentyl)amine
- N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine
- N-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine
Uniqueness
N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine is unique due to its specific substitution pattern on the benzene ring, which can confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-12-6-7-4-8(11)10(14-3)9(5-7)13-2/h4-5,12H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGASJVQIYJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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